N-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine is a complex organic compound that features a quinazoline core substituted with a benzo[d][1,3]dioxole and a 3-fluorobenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the Benzo[d][1,3]dioxole Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, to attach the benzo[d][1,3]dioxole moiety to the quinazoline core.
Attachment of the 3-Fluorobenzylthio Group: This can be done through a nucleophilic substitution reaction where the quinazoline derivative is treated with 3-fluorobenzylthiol in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce any nitro or carbonyl groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for targeted cancer therapies.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)benzenesulfonamide: Another compound with a benzo[d][1,3]dioxole moiety, used in different applications.
1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide: Known for its role as a modulator of ATP-binding cassette transporters.
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a kinase inhibitor sets it apart from other similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2S/c23-15-5-3-4-14(10-15)12-29-22-25-18-7-2-1-6-17(18)21(26-22)24-16-8-9-19-20(11-16)28-13-27-19/h1-11H,12-13H2,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDHKWYJQPQCHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)SCC5=CC(=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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